5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPVOOTLBYVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The resulting bipyridine compound is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group . Finally, the methoxybenzamide moiety is attached through an amide coupling reaction using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction of a nitro group results in an amine .
Scientific Research Applications
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . The sulfamoyl group may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking their activity . Additionally, the methoxybenzamide structure can interact with biological receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide lies in its bipyridinylmethyl substituent, which differentiates it from related sulfonamide derivatives. Key analogs include:
Pharmacological Activity
- Anticancer Activity: Compound 4j, a 5-chloro-2-methoxybenzamide derivative, demonstrated potent anti-proliferative effects against pancreatic carcinoma (MIA PaCa-2) by inducing G2/M cell cycle arrest and apoptosis .
- Antifungal Activity : LMM5, a sulfonamide-oxadiazole hybrid, showed efficacy against C. albicans via thioredoxin reductase inhibition, highlighting the role of heterocyclic appendages in enhancing antifungal properties .
- PD-L1 Inhibition : Compound 4 (53.3% inhibition) and related derivatives from underscore the importance of halogenated aryl groups in immune checkpoint modulation .
ADMET and Bioavailability
- Oral Bioavailability : Sulfonamides with polar surface area (PSA) ≤140 Ų and ≤10 rotatable bonds, such as compound 4j, are predicted to have high oral bioavailability . The bipyridine derivative’s PSA and rotatable bond count are critical to evaluate for drug-likeness.
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | Rotatable Bonds | PSA (Ų) | |
|---|---|---|---|---|---|
| Compound 12 () | 298–300 | 526.99 | 8 | 112 | |
| Compound 52 () | 277–279 | ~600 (estimated) | 7 | 135 | |
| LMM5 () | Not reported | 547.61 | 9 | 121 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
